2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide
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Overview
Description
2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide is an organic compound with a complex structure that includes a methoxyphenyl group, a triazole ring, and a butan-2-yl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenyl, is prepared through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Coupling with Butan-2-yl Acetamide: The final step involves coupling the methoxyphenyl intermediate with butan-2-yl acetamide under conditions that may include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 2-(2-hydroxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide
Reduction: Reduced triazole derivatives
Substitution: Various substituted acetamides
Scientific Research Applications
2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an antifungal agent due to the presence of the triazole ring, which is a common motif in antifungal drugs.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects. The methoxyphenyl group may enhance the compound’s binding affinity to its target, while the butan-2-yl acetamide moiety may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole-containing antifungal agent.
Ketoconazole: A triazole antifungal with a similar mechanism of action.
Itraconazole: A more complex triazole antifungal with broader activity.
Uniqueness
2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other triazole antifungals. Its methoxyphenyl group and butan-2-yl acetamide moiety may offer advantages in terms of binding affinity, selectivity, and pharmacokinetics.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12(2)14(9-20-11-17-10-18-20)19-16(21)8-13-6-4-5-7-15(13)22-3/h4-7,10-12,14H,8-9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPCKRMILIZXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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